N-benzyl-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
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Overview
Description
N-BENZYL-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with thiol compounds in the presence of a suitable catalyst.
Benzylation: The final step involves the benzylation of the compound using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-BENZYL-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-BENZYL-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Thiabendazole: A benzimidazole derivative used as an antifungal agent.
Albendazole: Another benzimidazole derivative with antiparasitic properties.
Uniqueness
N-BENZYL-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific structural features, such as the presence of both benzyl and sulfanyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H17N3OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-benzyl-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H17N3OS/c1-20-15-10-6-5-9-14(15)19-17(20)22-12-16(21)18-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,21) |
InChI Key |
VCLJEWAWSBBLRN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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